![molecular formula C77H70BF24IrNO2P- B6338943 (R,R)-[COD]Ir[cy2PThrePHOX], 97%, CAS No. 880262-14-6](/img/structure/B6338943.png)

(R,R)-[COD]Ir[cy2PThrePHOX], 97%,

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

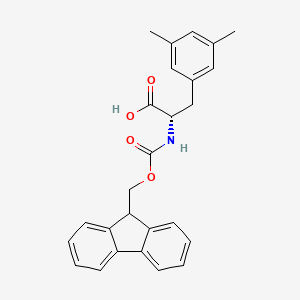

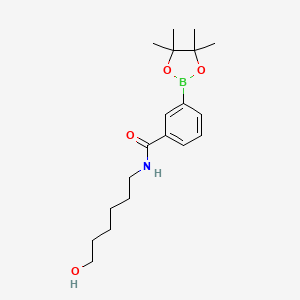

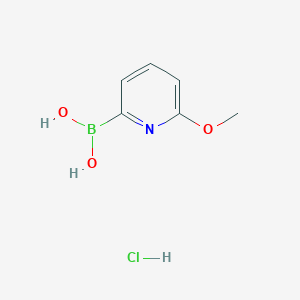

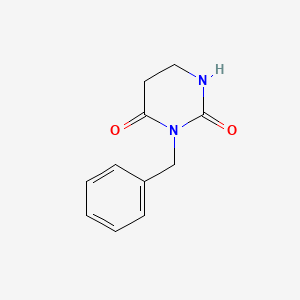

“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is a chemical compound with the IUPAC name cycloocta-1,5-diene;dicyclohexyl-[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide. It is an orange powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new chiral phosphine−oxazoline ligands with a rigid and bulky spirobiindane scaffold were synthesized, starting with optically pure 7-diphenylphosphino-7‘-trifluoromethanesulfonyloxyl-1,1‘-spirobiindane, in four steps in 40−64% overall yield .Molecular Structure Analysis

The molecular formula of “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is C77H70BF24IrNO2P . The structure can be analyzed using techniques such as Infrared (IR) spectroscopy .Chemical Reactions Analysis

Iridium complexes like “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” have been used in various chemical reactions. For example, they have been used in the iridium-catalyzed asymmetric hydrogenation of β-amino ketones .Physical And Chemical Properties Analysis

“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is an orange powder . It has a melting point of 160-161°C . It is air sensitive, moisture sensitive, and should be stored cold .科学研究应用

Medicinal Chemistry: Enantioselective Synthesis

In medicinal chemistry, this catalyst is used for the enantioselective synthesis of pharmaceuticals . The high enantiomeric excess (ee) provided by such catalysts is crucial for creating drugs with the desired therapeutic effect while minimizing side effects associated with the undesired enantiomer.

Materials Science: Polymer Synthesis

The compound finds application in materials science, particularly in the synthesis of polymers with specific chiral properties . These polymers can have unique mechanical, optical, and electronic characteristics beneficial for advanced materials.

Chemical Synthesis: Hydrogenation Reactions

It serves as a catalyst for hydrogenation reactions in chemical synthesis . The catalyst’s ability to facilitate the addition of hydrogen to double bonds in an enantioselective manner is valuable for producing a wide range of chemical products.

Environmental Science: Green Chemistry

In environmental science, the catalyst is used to promote green chemistry practices . Its efficiency and selectivity contribute to reducing waste and harmful byproducts in chemical processes, aligning with sustainable development goals.

Energy Production: Fuel Cell Technology

This catalyst is also explored in energy production, particularly in fuel cell technology . Its role in the hydrogenation process can improve the efficiency of fuel cells, which are a clean energy technology.

Agriculture: Crop Protection Chemicals

In agriculture, chiral catalysts like [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF are used to synthesize crop protection chemicals . The synthesis of these agrochemicals with high enantiomeric purity ensures that they are more effective and environmentally friendly.

Analytical Chemistry: Chiral Resolution

Lastly, in analytical chemistry, it is utilized for chiral resolution processes . The catalyst can help in separating racemic mixtures into their constituent enantiomers, which is essential for the analysis and quality control of various substances.

Pharmaceuticals: Drug Development

In the pharmaceutical industry, such catalysts are instrumental in drug development . They are used to create active pharmaceutical ingredients (APIs) with the correct chiral configuration, which is critical for the drug’s efficacy and safety.

安全和危害

作用机制

Mode of Action

The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is known to act as a catalyst in chemical reactions . As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to proceed. It does this by providing an alternative reaction pathway with a lower activation energy.

Result of Action

The molecular and cellular effects of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF’s action would depend on the specific reactions it catalyzes. As a catalyst, it could potentially influence a wide range of molecular and cellular processes by accelerating specific chemical reactions .

Action Environment

The action, efficacy, and stability of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF can be influenced by various environmental factors. These may include the pH, temperature, and concentration of other reactants in the reaction environment. The compound is stored under inert gas (nitrogen or Argon) at 2-8°C, indicating that it may be sensitive to oxygen, moisture, or higher temperatures .

属性

IUPAC Name |

cycloocta-1,5-diene;dicyclohexyl-[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADOFGASZSKWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H70BF24IrNO2P- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1731.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)

![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)

![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)

![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)